
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods, and it has been found to possess significant biological activities.
作用機序
The exact mechanism of action of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work through multiple pathways. Some of the proposed mechanisms of action include:
1. Inhibition of cell proliferation: This compound has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of inflammatory mediators: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
3. Inhibition of microbial growth: This compound has been found to inhibit microbial growth by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have significant biochemical and physiological effects. Some of the effects of this compound include:
1. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
2. Regulation of immune response: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to regulate the immune response by modulating the production of cytokines and chemokines.
3. Modulation of neurotransmitters: This compound has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which makes it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to possess high potency against various biological targets, which makes it a potential candidate for drug development.
2. Low toxicity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments.
3. Easy synthesis: This compound can be synthesized easily using simple laboratory techniques, which makes it a cost-effective compound for research purposes.
Some of the limitations of this compound include:
1. Limited solubility: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has limited solubility in water, which makes it difficult to work with in aqueous solutions.
2. Lack of in vivo studies: Although this compound has been extensively studied in vitro, there is limited information available on its in vivo effects.
3. Lack of clinical trials: There are no clinical trials available on the use of this compound in humans, which limits its potential applications in the clinic.
将来の方向性
There are several future directions for the study of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of the future directions include:
1. Development of derivatives: The synthesis of derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activities.
2. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the potential applications of this compound in the clinic.
4. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biological targets.
5. Formulation studies: Formulation studies are needed to improve the solubility and bioavailability of this compound for in vivo experiments.
合成法
The synthesis of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using different methods. One of the most common methods involves the reaction of 2,4,6-trioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with benzaldehyde and 2-fluorobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant biological activities, and it has been studied extensively for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-microbial activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNTAXMTCGBIH-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

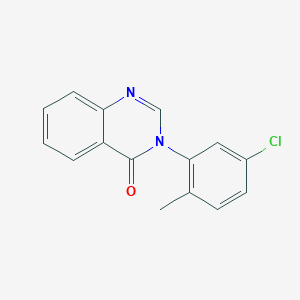
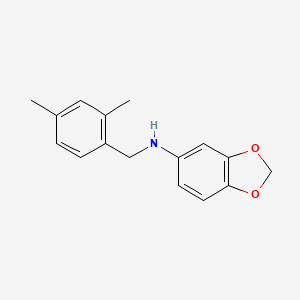
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
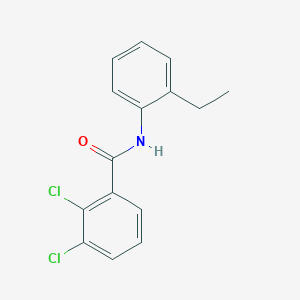
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)
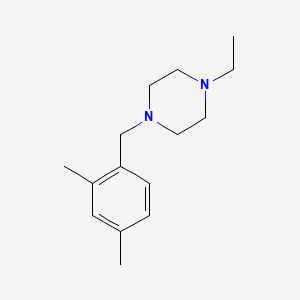
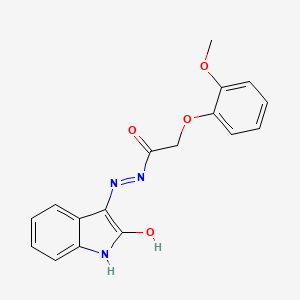
![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)